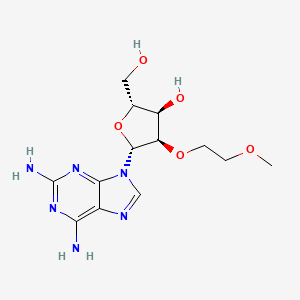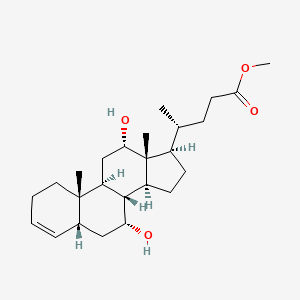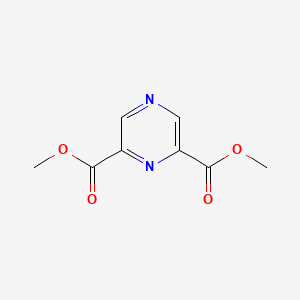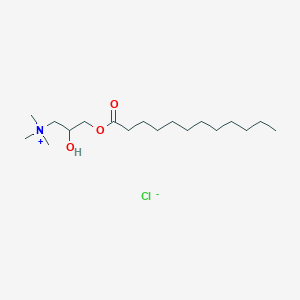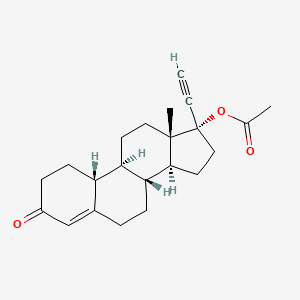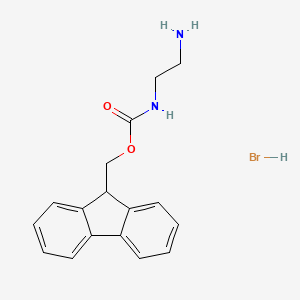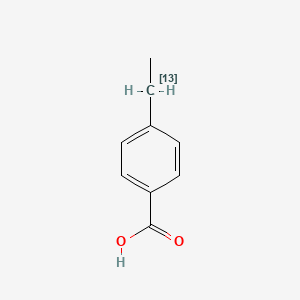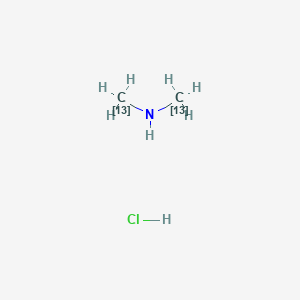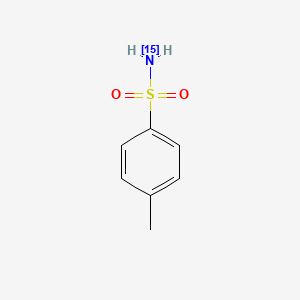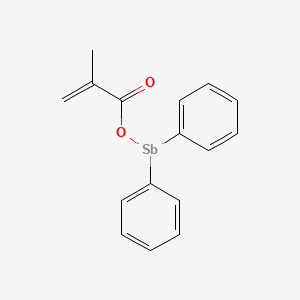
Methacryloxydiphenylantimony
Descripción general
Descripción
Methacryloxydiphenylantimony (MDPA) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. MDPA is an organometallic compound that contains antimony, a metalloid that exhibits both metallic and non-metallic properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Structure Analysis: Methacryloxydiphenylantimony and its derivatives are synthesized and structurally analyzed using various methods like IR and NMR spectroscopy, and X-ray diffraction analysis. For instance, the triphenylantinony dimethacrylate, a compound related to Methacryloxydiphenylantimony, has been synthesized and analyzed, revealing a trigonal bipyramidal complex structure (Gushchin et al., 2011).
Polymerization and Material Properties
- Radical Polymerization Studies: Studies on the radical polymerization of derivatives like triphenylmethyl methacrylate provide insights into the conformation of the propagating radical, which is crucial for understanding the polymerization process of related compounds (Kamachi et al., 1981).
Biomedical Applications
- Biomedical Research and Tissue Engineering: Derivatives like Gelatin methacryloyl (GelMA) hydrogels are extensively used in biomedical applications due to their resemblance to the extracellular matrix and suitability for tissue engineering (Yue et al., 2015).
Surface and Interface Analysis
- Surface and Interfacial Behavior Studies: Research on materials like poly(2-hydroxyethyl)methacrylate (polyHEMA) provides insights into the dynamic behavior of polymer surfaces, particularly in biomedical applications (Chen et al., 1999).
Spectroscopy and Quantitative Analysis
- Spectroscopic Analysis for Methacrylation: Infrared spectroscopy is used to assess the degree of methacrylation in hyaluronic acid, which is vital for hydrogel crosslinking in tissue engineering applications (Yousefi et al., 2018).
Flame Retardancy and Thermal Stability
- Flame Retardancy in Polymers: The addition of compounds like Sb2O3 to poly(methyl methacrylate) (PMMA) enhances its thermal stability and flame retardancy, demonstrating the potential of incorporating methacrylate derivatives in materials to improve these properties (Laachachi et al., 2004).
Propiedades
IUPAC Name |
diphenylstibanyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.C4H6O2.Sb/c2*1-2-4-6-5-3-1;1-3(2)4(5)6;/h2*1-5H;1H2,2H3,(H,5,6);/q;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYGSDGSPXQNRV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15O2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597648 | |
| Record name | [(2-Methylacryloyl)oxy](diphenyl)stibane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacryloxydiphenylantimony | |
CAS RN |
5613-66-1 | |
| Record name | [(2-Methylacryloyl)oxy](diphenyl)stibane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




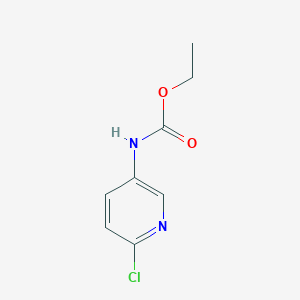
![(2S)-Amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-4-pentenamide](/img/structure/B1626911.png)
